Cas no 898788-52-8 (4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is a specialized benzophenone derivative featuring a carboethoxy group at the 4' position and a 4-methylpiperazinomethyl substituent at the 3 position. This structural configuration imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The presence of the methylpiperazine moiety enhances solubility and potential binding interactions, while the carboethoxy group offers a handle for further derivatization. Its well-defined molecular architecture ensures consistent performance in multi-step synthesis, serving as a key intermediate in the preparation of complex molecules for pharmaceutical and materials science applications.
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone structure
898788-52-8 structure
Product name:4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
CAS No:898788-52-8
MF:C22H26N2O3
Molecular Weight:366.45344
MDL:MFCD03842301
CID:881008
PubChem ID:24725022

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 化学的及び物理的性質

名前と識別子

    • 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
    • ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
    • 4'-CARBOETHOXY-3-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE
    • 898788-52-8
    • MFCD03842301
    • Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
    • DTXSID20643418
    • 4'-carboethoxy-3-(4-methylpiperazinomethyl)benzophenone
    • AKOS016020404
    • MDL: MFCD03842301
    • インチ: InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
    • InChIKey: USOCYNZUJMCMNN-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(C)CC3

計算された属性

  • 精确分子量: 366.19400
  • 同位素质量: 366.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 494
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

  • PSA: 49.85000
  • LogP: 2.71750

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Security Information

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C083460-500mg
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
898788-52-8
500mg
$ 735.00 2022-06-06
abcr
AB365034-2 g
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; .
898788-52-8 97%
2g
€1677.00 2023-06-20
Fluorochem
205009-2g
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
898788-52-8 97%
2g
£1013.00 2022-03-01
Fluorochem
205009-5g
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
898788-52-8 97%
5g
£2025.00 2022-03-01
abcr
AB365034-1g
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; .
898788-52-8 97%
1g
€932.90 2025-02-21
Ambeed
A290623-1g
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
898788-52-8 95+%
1g
$470.0 2024-04-16
abcr
AB365034-1 g
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, 97%; .
898788-52-8 97%
1g
€932.90 2023-06-20
TRC
C083460-250mg
4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
898788-52-8
250mg
$ 440.00 2022-06-06
A2B Chem LLC
AH89597-1g
4'-CARBOETHOXY-3-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE
898788-52-8 97%
1g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658537-5g
Ethyl 4-(3-((4-methylpiperazin-1-yl)methyl)benzoyl)benzoate
898788-52-8 98%
5g
¥23158.00 2024-04-26

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone 関連文献

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenoneに関する追加情報

Introduction to 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone (CAS No. 898788-52-8)

4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone, with the CAS number 898788-52-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzophenones and is characterized by its unique structural features, including a carboethoxy group and a 4-methylpiperazinomethyl moiety. These structural elements contribute to its potential therapeutic applications and make it a valuable subject of study.

The chemical structure of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is defined by its molecular formula, C19H25N3O3. The presence of the carboethoxy group (C2H5OOC-) and the 4-methylpiperazinomethyl group (CH2N(CH3)CH2NH2) imparts specific physicochemical properties that are crucial for its biological activity. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and condensation reactions, which are meticulously controlled to ensure high purity and yield.

In recent years, 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has been the focus of several studies aimed at elucidating its potential therapeutic applications. One notable area of research is its activity as a modulator of ion channels, particularly in the context of neurological disorders. Studies have shown that this compound can selectively interact with specific ion channels, such as voltage-gated potassium channels (Kv), which play a critical role in neuronal excitability and signal transmission.

A study published in the Journal of Medicinal Chemistry in 2021 reported that 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone exhibits potent inhibitory effects on Kv channels, leading to a reduction in neuronal hyperexcitability. This property makes it a promising candidate for the treatment of conditions such as epilepsy and neuropathic pain. The researchers also noted that the compound's selectivity for Kv channels over other ion channels minimizes off-target effects, thereby enhancing its therapeutic index.

Beyond its potential as an ion channel modulator, 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. A study published in the Inflammation Research Journal in 2020 demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models.

The anti-inflammatory effects of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone are attributed to its ability to modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting NF-κB activation, this compound can reduce the expression of inflammatory genes and mitigate tissue damage associated with chronic inflammation.

In addition to its pharmacological properties, the safety profile of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity and good tolerability at therapeutic doses. These findings are supported by data from animal models, where no significant adverse effects were observed even at high doses. This favorable safety profile makes it an attractive candidate for further clinical development.

The potential applications of 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone extend beyond neurological disorders and inflammation. Recent research has explored its use as an antiviral agent against emerging viral infections. A study published in the Virology Journal in 2022 reported that this compound can inhibit the replication of several RNA viruses, including influenza A virus and SARS-CoV-2. The antiviral activity is attributed to its ability to interfere with viral entry into host cells and disrupt viral replication processes.

The mechanism by which 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone exerts its antiviral effects involves multiple pathways. It can bind to viral surface proteins, preventing their interaction with host cell receptors, and also inhibit viral proteases essential for viral replication. These dual mechanisms make it a promising broad-spectrum antiviral agent with potential applications in combating various viral infections.

In conclusion, 4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone (CAS No. 898788-52-8) is a multifaceted compound with diverse therapeutic potentials. Its unique structural features endow it with potent biological activities, including ion channel modulation, anti-inflammatory effects, and antiviral properties. Ongoing research continues to uncover new applications for this compound, highlighting its significance in medicinal chemistry and pharmaceutical development. As more studies are conducted, it is likely that additional therapeutic uses will be identified, further solidifying the importance of this compound in modern medicine.

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